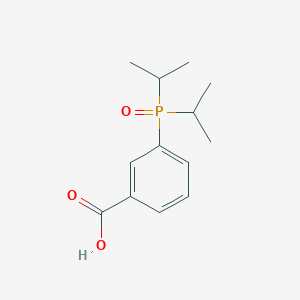

3-(Diisopropyl-phosphinoyl)-benzoic acid

Beschreibung

3-(Diisopropyl-phosphinoyl)-benzoic acid is a benzoic acid derivative substituted at the 3-position with a diisopropylphosphinoyl group. This structure combines the carboxylic acid functionality of benzoic acid with a bulky, electron-withdrawing phosphinoyl moiety. Potential applications include use as a ligand in coordination chemistry, a catalyst in organic synthesis, or a building block in pharmaceutical intermediates.

Eigenschaften

IUPAC Name |

3-di(propan-2-yl)phosphorylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19O3P/c1-9(2)17(16,10(3)4)12-7-5-6-11(8-12)13(14)15/h5-10H,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHMABCFFMDSKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P(=O)(C1=CC=CC(=C1)C(=O)O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diisopropyl-phosphinoyl)-benzoic acid typically involves the reaction of benzoic acid derivatives with diisopropyl-phosphinoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of 3-(Diisopropyl-phosphinoyl)-benzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Diisopropyl-phosphinoyl)-benzoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the phosphinoyl group to phosphine.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phosphine derivatives.

Substitution: Substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Diisopropyl-phosphinoyl)-benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential role in modulating biological pathways.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-(Diisopropyl-phosphinoyl)-benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

Table 1: Key Molecular Properties of Selected Benzoic Acid Derivatives

| Compound Name | Molecular Formula | Average Mass (g/mol) | Substituent Group | Key Features |

|---|---|---|---|---|

| 3-(Diisopropyl-phosphinoyl)-benzoic acid* | C₁₃H₁₉O₃P | ~254.26 (estimated) | Diisopropylphosphinoyl | Bulky alkyl groups, electron-withdrawing |

| 3-(Diphenylphosphino)benzoic acid | C₁₉H₁₅O₂P | 306.30 | Diphenylphosphino | Aromatic substituents, π-conjugation |

| Caffeic acid | C₉H₈O₄ | 180.16 | 3,4-Dihydroxypropenoic acid | Antioxidant, hydroxyl groups |

| Mefenamic acid | C₁₅H₁₅NO₂ | 241.29 | 2-(2,3-Dimethylphenyl)amino | NSAID, anti-inflammatory |

*Estimated based on structural analogy to 3-(Diphenylphosphino)benzoic acid .

Key Observations:

- Steric Effects: The diisopropylphosphinoyl group introduces significant steric bulk compared to the diphenyl group in 3-(Diphenylphosphino)benzoic acid. This may hinder interactions in catalytic or biological systems .

- Electronic Effects: The phosphinoyl group (P=O) is strongly electron-withdrawing, likely lowering the pKa of the carboxylic acid group compared to caffeic acid (which has electron-donating hydroxyl groups) .

- Solubility : Diisopropyl substituents may enhance lipophilicity relative to diphenyl or hydroxylated analogs, impacting solubility in polar solvents.

Functional and Application-Based Comparisons

Pharmacological Relevance:

- 3-(Diphenylphosphino)benzoic acid: Often used in metal coordination chemistry due to its phosphine ligand capability .

- Caffeic acid : Widely studied for antioxidant and anti-inflammatory properties, with applications in supplements and cosmetics .

- Mefenamic acid: A non-steroidal anti-inflammatory drug (NSAID) targeting cyclooxygenase enzymes, highlighting the pharmacological versatility of benzoic acid derivatives .

Inference for 3-(Diisopropyl-phosphinoyl)-benzoic acid: Its phosphinoyl group may offer unique metal-binding properties, but its bulkiness could limit biological activity compared to smaller analogs like mefenamic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.